N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide
Description
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with cyano, fluoro, and chloro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-2-5-15(13(18)6-10)22-16(23)9-21-17(24)11-3-4-14(19)12(7-11)8-20/h2-7H,9H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWWEQCCFNSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC(=C(C=C2)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide typically involves multiple steps, starting with the preparation of 2-chloro-4-methylaniline. This intermediate can be synthesized through the nitration of 2-chloro-4-methylaniline followed by reduction . The final compound is obtained by reacting 2-chloro-4-methylaniline with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Known for its use in dye synthesis and as an intermediate in organic synthesis.
2-chloro-4-methylaniline: Used in the synthesis of various organic compounds and as a precursor in chemical reactions.
Uniqueness
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-cyano-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, fluoro, and chloro groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
